molecular formula C16H21NO3 B6006502 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine

4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine

Cat. No. B6006502
M. Wt: 275.34 g/mol
InChI Key: LSACKSSQPIQOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, also known as BMBM, is a synthetic compound that has shown potential as a useful tool in scientific research. This molecule has unique properties that make it a valuable tool in the study of various biological processes. In

Mechanism of Action

4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from carrying out their normal function, which leads to the inhibition of the pathway. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the activity of other enzymes, such as protein tyrosine kinases and mitogen-activated protein kinases.
Biochemical and Physiological Effects
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have various biochemical and physiological effects. Inhibition of the PKC and PI3K pathways by 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its specificity for the PKC and PI3K pathways. This specificity allows researchers to investigate the role of these pathways in various biological processes without affecting other pathways. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is also relatively easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its potential toxicity. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has not been extensively studied in vivo, which may limit its potential applications in animal studies.

Future Directions

There are several future directions for the use of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in scientific research. One potential application is in the study of cancer biology. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a therapeutic agent for various cancers, and further studies are needed to investigate its potential use in cancer treatment. Another potential application is in the study of inflammation and immune responses. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential use in treating inflammatory diseases.
Conclusion
In conclusion, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, or 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, is a synthetic compound that has shown potential as a useful tool in scientific research. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple, and the molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes, and has various biochemical and physiological effects. While 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has limitations for lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine with 4-(3-butenoyl)morpholine in the presence of a catalyst. This reaction results in the formation of the 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine molecule. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a useful tool in scientific research. This molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to be an effective inhibitor of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to be an effective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth, survival, and metabolism. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been used in studies to investigate the role of these pathways in various biological processes.

properties

IUPAC Name

1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]but-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-5-16(18)17-8-9-20-15(12-17)11-13-6-4-7-14(10-13)19-2/h3-4,6-7,10,15H,1,5,8-9,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSACKSSQPIQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butenoyl)-2-(3-methoxybenzyl)morpholine

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